1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl-
Overview
Description
1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- is a chemical compound with the molecular formula C15H12O5 It is known for its unique structure, which includes two phenyl groups and a propanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- typically involves the condensation of appropriate phenolic compounds with diketones. One common method is the Claisen-Schmidt condensation, where 2,4-dihydroxyacetophenone reacts with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzoylmethane: Similar structure but lacks the hydroxyl groups.
1,3-Diphenyl-1,3-propanedione: Another related compound with a similar backbone.
Uniqueness
1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- is unique due to the presence of hydroxyl groups on the phenyl rings, which can significantly influence its reactivity and applications. These hydroxyl groups make it more versatile in chemical reactions and enhance its potential as an antioxidant.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-6-7-12(14(18)8-11)15(19)9-13(17)10-4-2-1-3-5-10/h1-8,16,18H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVCIJVWRJMESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470175 | |
Record name | 1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38256-07-4 | |
Record name | 1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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